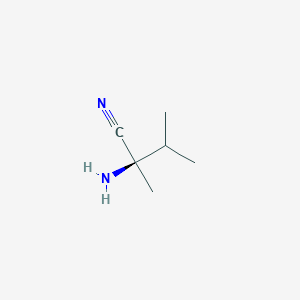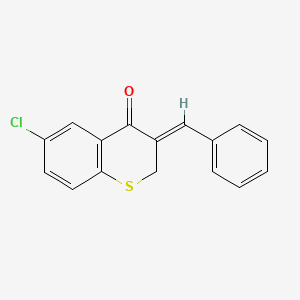
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of benzothiopyran derivatives This compound is characterized by the presence of a chloro substituent at the 6th position and a phenylmethylene group at the 3rd position of the benzothiopyran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 6-chloro-4H-1-benzothiopyran-4-one with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylene group at the 3rd position. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylmethylene group to a phenylmethyl group.
Substitution: The chloro substituent at the 6th position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylmethyl derivatives.
Substitution: Various substituted benzothiopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of (Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylene group and the chloro substituent play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks the (Z)-configuration.
6-Chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks the dihydro group at the 2,3 positions.
3-(Phenylmethylene)-4H-1-benzothiopyran-4-one: Lacks both the chloro substituent and the dihydro group.
Uniqueness
(Z)-2,3-Dihydro-6-chloro-3-(phenylmethylene)-4H-1-benzothiopyran-4-one is unique due to its specific (Z)-configuration, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
130689-06-4 |
|---|---|
Molekularformel |
C16H11ClOS |
Molekulargewicht |
286.8 g/mol |
IUPAC-Name |
(3Z)-3-benzylidene-6-chlorothiochromen-4-one |
InChI |
InChI=1S/C16H11ClOS/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2/b12-8+ |
InChI-Schlüssel |
LSMKUYLMIFAZSP-XYOKQWHBSA-N |
Isomerische SMILES |
C1/C(=C\C2=CC=CC=C2)/C(=O)C3=C(S1)C=CC(=C3)Cl |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2)C(=O)C3=C(S1)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


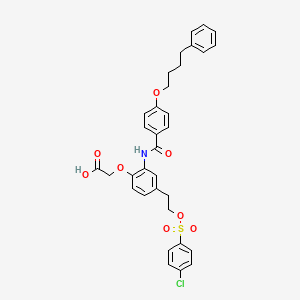
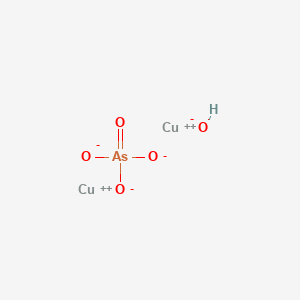
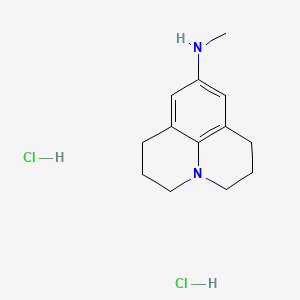


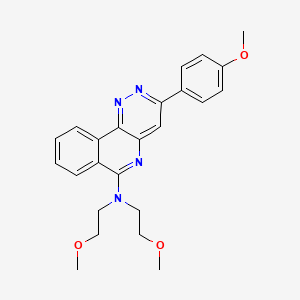

![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)

